2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole
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Overview
Description
2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group at the 2-position and a hydroxyphenyl group at the 4-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole typically involves the condensation of 3-nitrobenzaldehyde with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium dithionite (Na2S2O4).
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid (HSO3Cl), or halogens (Cl2, Br2) with a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(3-nitrophenyl)-4-(2-oxophenyl)thiazole.
Reduction: Formation of 2-(3-aminophenyl)-4-(2-hydroxyphenyl)thiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of the nitro and hydroxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Similar structure but lacks the nitro group, which affects its reactivity and applications.
2-(3-Nitrophenyl)benzothiazole:
2-(3-Nitrophenyl)-4-phenylthiazole: Similar structure but lacks the hydroxy group, affecting its photophysical properties and applications.
Uniqueness
2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14-7-2-1-6-12(14)13-9-21-15(16-13)10-4-3-5-11(8-10)17(19)20/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOOMBSKMAMCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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